molecular formula C8H11BrN2O3S B11832343 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide CAS No. 1306272-12-7

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide

Katalognummer: B11832343
CAS-Nummer: 1306272-12-7
Molekulargewicht: 295.16 g/mol
InChI-Schlüssel: UMPAASUZAZIRJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom, a hydroxypropyl group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is unique due to the presence of the hydroxypropyl group, which can undergo various chemical modifications, making it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds also enhances its potential as a ligand in biochemical applications .

Eigenschaften

CAS-Nummer

1306272-12-7

Molekularformel

C8H11BrN2O3S

Molekulargewicht

295.16 g/mol

IUPAC-Name

5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O3S/c9-7-4-8(6-10-5-7)15(13,14)11-2-1-3-12/h4-6,11-12H,1-3H2

InChI-Schlüssel

UMPAASUZAZIRJF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1Br)S(=O)(=O)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.